![molecular formula C13H9ClN2O7S B2634637 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid CAS No. 325732-20-5](/img/structure/B2634637.png)
5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid
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Overview
Description
“4-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid” is a chemical compound with the CAS Number: 96459-91-5 . It has a molecular weight of 356.74 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9ClN2O6S/c14-11-6-5-10 (7-12 (11)16 (19)20)23 (21,22)15-9-3-1-8 (2-4-9)13 (17)18/h1-7,15H, (H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Building Blocks
4-Chloro-3-nitrobenzenesulfonamide, closely related to 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid, reacted with bis-electrophilic phenols to produce a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds demonstrated strong inhibition of human carbonic anhydrases, a group of enzymes significant in various physiological processes. This highlights the role of the primary sulfonamide functionality in both the construction of [1,4]oxazepine rings and as an enzyme prosthetic zinc-binding group in carbonic anhydrase inhibitors (Sapegin et al., 2018).
Materials Science and Polymers
The molecule was used in the synthesis of new AB-type monomers for polybenzimidazoles, which are high-performance polymers known for their excellent thermal and chemical stability. These monomers derived from N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid offer potential advancements in materials science, particularly in creating polymers with specific desired properties (Begunov & Valyaeva, 2015).
Crystal Engineering and Structural Analysis
The molecular structure and physico-chemical properties of various compounds, including those similar to 5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid, were extensively studied. Research in this area focuses on understanding the crystal structures through X-ray powder diffraction and analyzing the nature of intermolecular interactions, which is crucial for the development of new materials with tailored properties (Pramanik et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O7S/c14-10-3-2-8(6-11(10)16(20)21)24(22,23)15-7-1-4-12(17)9(5-7)13(18)19/h1-6,15,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYGHPLLFOHMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-nitrobenzenesulfonamido)-2-hydroxybenzoic acid |
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